Cardivin B
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Overview
Description
Cardivin B is a germacranolide isolated from the aerial parts of Carpesium divaricatum. It exhibits cytotoxicity against the human tumor cells, A-549 (nonsmall cell lung), SK-OV-3 (ovary), SK-MEL-2 (skin), XF-498 (central nervous system) and HCT-15 (colon). It has a role as a metabolite and an antineoplastic agent. It is a cyclic ketone, a diol, a secondary alcohol, a tertiary alcohol and a germacranolide.
Scientific Research Applications
Protective Effects and Cardiovascular Benefits
Cardiotoxicity Protection : Crocin, a key component of Crocus sativus L. (Saffron) and structurally similar to Cardivin B, has been demonstrated to protect against diazinon-induced cardiotoxicity in rats. This protection is achieved by reducing lipid peroxidation and alleviating apoptosis in cardiac tissue (Razavi et al., 2013).
Myocardial Ischemic Injury Protection : Salvianolic acid B (Sal B), another compound related to this compound, shows protective effects against myocardial ischemic injury. This is accomplished by inhibiting apoptosis and oxidative stress in cardiac cells, which is facilitated through the activation of the AMPK-autophagy pathway (Lin et al., 2020).
Cytotoxic Properties : A study on Cardivin A, closely related to this compound, has shown cytotoxicity against various human tumor cell lines, indicating potential applications in cancer treatment (Kim et al., 1997).
Mechanistic Insights and Applications
Cellular and Molecular Mechanisms : The study of this compound analogs, like astragaloside IV, reveals insights into the molecular mechanisms underlying their cardioprotective effects. These studies highlight the modulation of signaling pathways crucial for reducing cardiac hypertrophy and apoptosis in heart tissues (Mei et al., 2015).
Gene Expression Modulation : The modulation of key cardiac transcription factors and genetic expressions is a significant aspect of the cardioprotective effects of this compound analogs. This involves intricate interactions with cellular pathways that govern heart tissue health and function (Kim et al., 2015).
Potential in Tissue Engineering : The use of related compounds in cardiac tissue engineering demonstrates the potential of this compound in regenerative medicine. This includes enhancing the differentiation of stem cells into cardiomyocytes and improving heart tissue repair after injury (Lim et al., 2013).
Properties
Molecular Formula |
C24H36O9 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
[(3aR,4S,6S,8S,10S,11S,11aR)-8,10-dihydroxy-6,10-dimethyl-3-methylidene-11-(2-methylpropanoyloxy)-2,5-dioxo-3a,4,6,7,8,9,11,11a-octahydrocyclodeca[b]furan-4-yl] 2-methylbutanoate |
InChI |
InChI=1S/C24H36O9/c1-8-12(4)22(28)31-18-16-14(6)23(29)32-19(16)20(33-21(27)11(2)3)24(7,30)10-15(25)9-13(5)17(18)26/h11-13,15-16,18-20,25,30H,6,8-10H2,1-5,7H3/t12?,13-,15-,16-,18-,19+,20-,24-/m0/s1 |
InChI Key |
PQWUSRCSCCYNSK-FBXXSWLTSA-N |
Isomeric SMILES |
CCC(C)C(=O)O[C@H]1[C@H]2[C@H]([C@@H]([C@@](C[C@H](C[C@@H](C1=O)C)O)(C)O)OC(=O)C(C)C)OC(=O)C2=C |
Canonical SMILES |
CCC(C)C(=O)OC1C2C(C(C(CC(CC(C1=O)C)O)(C)O)OC(=O)C(C)C)OC(=O)C2=C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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